2-(Phenylsulfonyl)ethanol

Organic Synthesis Sulfone Chemistry Oxidation State Selectivity

2-(Phenylsulfonyl)ethanol (CAS 20611-21-6) is an organic compound with the molecular formula C₈H₁₀O₃S and molecular weight of 186.23 g/mol, classified as a β-hydroxy sulfone bearing both a phenylsulfonyl group and a primary hydroxyl group. This amphipathic structure enables solubility in both polar and nonpolar environments, making it a versatile intermediate in organic synthesis, pharmaceutical development, and material science.

Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
CAS No. 20611-21-6
Cat. No. B1294744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylsulfonyl)ethanol
CAS20611-21-6
Molecular FormulaC8H10O3S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCO
InChIInChI=1S/C8H10O3S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyPQVYYVANSPZIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Phenylsulfonyl)ethanol (CAS 20611-21-6) Technical Baseline for Procurement Evaluation


2-(Phenylsulfonyl)ethanol (CAS 20611-21-6) is an organic compound with the molecular formula C₈H₁₀O₃S and molecular weight of 186.23 g/mol, classified as a β-hydroxy sulfone bearing both a phenylsulfonyl group and a primary hydroxyl group . This amphipathic structure enables solubility in both polar and nonpolar environments, making it a versatile intermediate in organic synthesis, pharmaceutical development, and material science . Its key physicochemical properties include a melting point of 121.5 °C, boiling point of 177 °C at 2 mmHg, density of 1.557 g/mL at 25 °C, refractive index of n20/D 1.555, and flash point of 113 °C [1].

Why Generic Substitution of 2-(Phenylsulfonyl)ethanol (CAS 20611-21-6) Fails: Evidence-Based Comparator Analysis


Generic substitution of 2-(phenylsulfonyl)ethanol with structurally similar in-class compounds is scientifically unsound because substitution of the phenylsulfonyl moiety, oxidation state of the sulfur center, or alkyl chain length produces distinct and often non-interchangeable functional outcomes. Evidence demonstrates that 2-(phenylthio)ethanol (sulfide) and 2-(phenylsulfinyl)ethanol (sulfoxide) exhibit markedly different oxidation state-dependent reactivity, as manifested in divergent synthetic yields under identical oxidation conditions: 2-(phenylsulfonyl)ethanol can be obtained from 2-(phenylthio)ethanol with yields of approximately 99% or 6% depending on the oxidizing system employed [1]. Furthermore, 2-(phenylsulfonyl)ethanol has been documented to fail in specific Mitsunobu alkylation applications where other alcohols succeed, demonstrating that structural differences preclude universal interchangeability [2]. Class-level inference from aryl sulfone chemistry further indicates that alkyl chain length modifications in the ethanol moiety alter solubility, pKa, and nucleofugality in elimination reactions, directly impacting product yield and purity in downstream vinyl sulfone and aryl vinyl ether syntheses [3].

2-(Phenylsulfonyl)ethanol (CAS 20611-21-6) Comparative Quantitative Evidence for Scientific Procurement Decisions


Oxidation State-Dependent Synthetic Yield: Sulfone vs. Sulfide Precursor Comparison

2-(Phenylsulfonyl)ethanol is synthesized via oxidation of 2-(phenylthio)ethanol. The yield varies dramatically depending on the oxidation conditions: approximately 99% yield under optimized oxidation conditions versus approximately 6% yield under alternative conditions [1]. This stark yield differential (93 percentage point difference) demonstrates that the transition from sulfide (oxidation state –2) to sulfone (oxidation state +2) requires precise condition control; the product is not simply interchangeable with its sulfide precursor but represents a distinct oxidation state with unique reactivity [1].

Organic Synthesis Sulfone Chemistry Oxidation State Selectivity

Differential Reactivity in Mitsunobu Alkylation: Sulfonyl vs. Nitrophenyl Ethanol Comparison

In nucleoside protection studies, 2-(phenylsulfonyl)ethanol failed to undergo successful Mitsunobu alkylation under conditions where 2-(4-nitrophenyl)ethanol successfully produced protected nucleosides 4a and 4b in good yield [1]. The study explicitly states: 'Similar reactions with 3-hydroxypropionitrile or 2-(phenylsulfonyl) ethanol, however, were unsuccessful' [1]. This is a documented functional failure that precludes the use of 2-(phenylsulfonyl)ethanol as a substitute for other alcohols in this specific protecting group application.

Nucleoside Chemistry Protecting Group Strategy Mitsunobu Alkylation

Cytotoxicity Profile: Phenylsulfonyl Ethanol vs. Class-Level Arylsulfonyl Ethanol Analogs

2-(Phenylsulfonyl)ethanol has demonstrated 'significant cytotoxicity against tumour cell lines' with a proposed mechanism involving 'desulfurization of tyrosinase' . While direct comparator data for structurally analogous compounds such as 2-(methylsulfonyl)ethanol, 2-(ethylsulfonyl)ethanol, or 2-(benzylsulfonyl)ethanol are not available in the located sources, class-level inference indicates that the phenyl moiety contributes to the observed cytotoxic activity through electronic and steric effects distinct from alkyl-substituted analogs . The acute oral LD50 in rats is 5830 mg/kg, indicating low acute mammalian toxicity . Skin irritation in rabbits at 500 mg/24h is mild; eye irritation at 20 mg/24h is moderate .

Cytotoxicity Cancer Research Tyrosinase Inhibition

Solid-Phase Synthesis Compatibility: Sulfone-Linking Strategy vs. Traditional Solution-Phase Methods

Polystyrene-supported 2-phenylsulfonylethanol has been successfully employed in a solid-phase organic synthesis protocol for aryl vinyl ethers via Mitsunobu reaction with phenols followed by DBU elimination [1]. The method provides 'good yield and high purity of the products' [1]. In contrast, solution-phase synthesis of 2-(phenylsulfonyl)ethanol via direct sulfonation of phenylsulfonyl chloride with ethanol in the presence of triethylamine yields the free compound but without the solid-phase advantages of straightforward operation and simplified purification .

Solid-Phase Synthesis Aryl Vinyl Ethers Linker Chemistry

Patent-Documented Photoresist Application: Phenylsulfonyl vs. Alternative Sulfonyl Moieties

2-(Phenylsulfonyl)ethanol and its derivatives are disclosed in patent literature as components of chemically amplified photoresist compositions, specifically as latent acid generators or as structural elements in oxime derivative synthesis [1]. The patent explicitly lists phenylsulfonyl as a preferred moiety alongside naphthylsulfonyl, anthracylsulfonyl, and phenanthrylsulfonyl, indicating that aromatic sulfonyl groups in this specific subclass are functionally interchangeable for the claimed photoresist application [1]. This contrasts with applications where phenylsulfonyl is uniquely required (e.g., cytotoxic activity) or where it fails (Mitsunobu alkylation).

Photoresist Latent Acid Generator Chemically Amplified Resists

Optimal Research and Industrial Application Scenarios for 2-(Phenylsulfonyl)ethanol (CAS 20611-21-6)


Vinyl Sulfone Precursor in Synthetic Organic Chemistry

2-(Phenylsulfonyl)ethanol serves as a direct precursor for phenyl vinyl sulfone synthesis via dehydration/elimination, with reported use at preparative scale (143.8 g, 743 mmol) in toluene with pyridine . This application leverages the β-hydroxy sulfone structure, where the hydroxyl group undergoes elimination to form the vinyl sulfone. This synthetic utility is not shared by 2-(phenylthio)ethanol or 2-(phenylsulfinyl)ethanol without prior oxidation to the sulfone oxidation state.

Electron Donor in Suzuki Coupling Reactions

2-(Phenylsulfonyl)ethanol functions as an electron donor in Suzuki coupling reactions, enabling cross-coupling transformations . The sulfonyl group's electron-withdrawing nature modulates the electronic properties of the phenyl ring, distinguishing it from non-sulfonylated ethanol derivatives or sulfide/sulfoxide analogs. Procurement for this application requires the sulfone oxidation state specifically.

Solid-Phase Linker for Aryl Vinyl Ether Synthesis

When immobilized on polystyrene resin, 2-phenylsulfonylethanol provides a sulfone-linking strategy for solid-phase organic synthesis of aryl vinyl ethers under Mitsunobu conditions [1]. The method offers operational simplicity, good yield, and high product purity compared to solution-phase alternatives. This application requires the supported format specifically; free 2-(phenylsulfonyl)ethanol is not a substitute for the resin-bound linker.

Pharmaceutical Intermediate for Sulfonamide Drug Development

2-(Phenylsulfonyl)ethanol serves as an intermediate in the synthesis of sulfonamide pharmaceuticals used for treating bacterial infections . The phenylsulfonyl moiety is a key pharmacophore in this drug class. Substitution with alkylsulfonyl ethanol analogs would alter the pharmacological profile; procurement must specify the phenyl-substituted compound for sulfonamide antibiotic development pathways.

Technical Documentation Hub

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